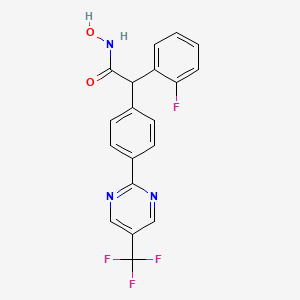

CHDI-390576

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHDI-390576 is a potent, cell permeable, and CNS penetrant class IIa histone deacetylase (HDAC) inhibitor . It has IC50s of 54 nM, 60 nM, 31 nM, 50 nM for class IIa HDAC4, HDAC5, HDAC7, HDAC9, respectively . It shows >500-fold selectivity over class I HDACs (1, 2, 3) and 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform .

Synthesis Analysis

The synthesis of CHDI-390576 involves a novel late-stage incorporation of [18F]fluoride into the TFMO moiety in a single radiochemical step . The bromodifluoromethyl-1,2,4-oxadiazole was converted into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange in a single step .Molecular Structure Analysis

The molecular formula of CHDI-390576 is C19H13F4N3O2 . It is a second-generation benzhydryl hydroxamic acid with improved CNS properties and selectivity to class-IIa HDACs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CHDI-390576 include the conversion of bromodifluoromethyl-1,2,4-oxadiazole into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange .Physical And Chemical Properties Analysis

CHDI-390576 is a solid, white to off-white compound . It has a molecular weight of 391.32 .科学的研究の応用

Cancer Research

There is mounting evidence on a key role for the class-IIa HDACs in various cancers . CHDI-390576, being a potent inhibitor of class-IIa HDACs, can be used in cancer research to understand the role of these enzymes in cancer progression and to develop potential therapeutic strategies .

Neurodegenerative Disorders

Class-IIa HDACs have been implicated in disorders of the central nervous system (CNS) including memory and cognitive impairment, dementia, and behavioral changes . CHDI-390576, with its improved CNS properties and selectivity to class-IIa HDACs , can be used to study these disorders and potentially develop treatments.

Neuromuscular Disorders

Given the interest in aberrant class IIa HDAC function for a number of neuromuscular indications , CHDI-390576 provides a selective and potent compound to query the role of class IIa HDAC biology .

Cardiac Disorders

Class IIa HDACs are also implicated in cardiac disorders . CHDI-390576 can be used to study the role of these enzymes in such conditions and potentially aid in the development of new therapeutic strategies .

Positron Emission Tomography (PET) Imaging

The compound can be used in PET imaging. A novel late-stage incorporation of [18F]fluoride into the TFMO moiety in a single radiochemical step has been reported . This can produce PET tracers with acceptable radiochemical yield, high radiochemical purity, and moderate molar activity .

Oncology Indications

CHDI-390576 is also being studied for its potential use in oncology indications . Its ability to inhibit class IIa HDACs, which are implicated in various cancers, makes it a promising compound for cancer research .

Drug Development

CHDI-390576 is in the preclinical phase for the treatment of neoplasms . Its potent inhibition of class IIa HDACs and its improved CNS properties make it a promising candidate for further drug development .

作用機序

Target of Action

CHDI-390576, also known as 2-(2-Fluorophenyl)-N-hydroxy-2-(4-(5-(trifluoromethyl)pyrimidin-2-yl)phenyl)acetamide, is a potent, cell-permeable, and CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor . The primary targets of CHDI-390576 are class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

CHDI-390576 interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones, leading to the relaxation of chromatin and promoting gene transcription . The IC50 values for HDAC4, HDAC5, HDAC7, and HDAC9 are 54 nM, 60 nM, 31 nM, and 50 nM, respectively .

Biochemical Pathways

The inhibition of class IIa HDACs by CHDI-390576 affects various biochemical pathways. These enzymes are involved in a wide variety of biological processes, including activity-dependent gene regulation in the CNS, heart, and at the neuromuscular junction . By inhibiting these enzymes, CHDI-390576 can potentially modulate these pathways and their downstream effects .

Pharmacokinetics

It is described as a cell-permeable and cns-penetrant compound , suggesting that it can cross the cell membrane and the blood-brain barrier, which are crucial for its bioavailability and efficacy in the central nervous system.

Result of Action

The molecular and cellular effects of CHDI-390576’s action primarily involve changes in gene expression due to the inhibition of class IIa HDACs . This can lead to alterations in various biological processes where these enzymes play a key role . For instance, CHDI-390576 causes a significant increase in open field measures of total and center distance in WT mice and in total and center rearing in both WT and R6/2 mice .

Action Environment

As a cns-penetrant compound , its action and efficacy in the central nervous system could potentially be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic variations.

Safety and Hazards

特性

IUPAC Name |

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDHGQJJLEAPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide | |

Q & A

Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?

A1: CHDI-390576 (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.

Q2: What evidence suggests that CHDI-390576 can effectively reach its target in vivo?

A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of CHDI-390576 resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)

![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)